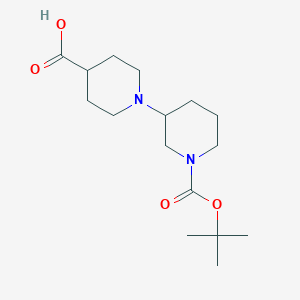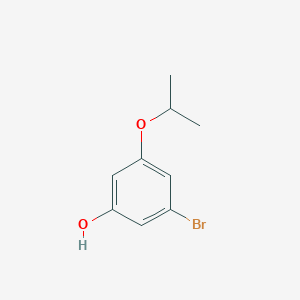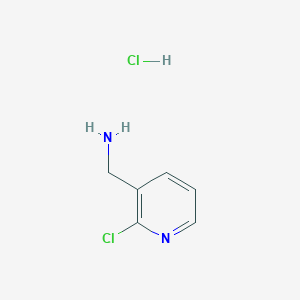
2-(アゼチジン-3-イル)-1H-ベンゾイミダゾール
説明
2-(azetidin-3-yl)-1H-benzimidazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(azetidin-3-yl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azetidin-3-yl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-(アゼチジン-3-イル)-1H-ベンゾイミダゾールの用途に関する包括的な分析
抗菌および抗結核活性
2-(アゼチジン-3-イル)-1H-ベンゾイミダゾール: とそのアナログは、抗菌活性において大きな有望性を示しています。研究では、さまざまな細菌および真菌株に対する活性に加えて、結核菌に対するin vitro抗結核活性を示した一連のアナログが開発されました。
抗真菌および抗がんの可能性
2-(アゼチジン-3-イル)骨格に関連するアゼチジノン誘導体は、抗菌、抗真菌、抗がん、および抗結核活性があることが証明されています。これらの化合物は、黄色ブドウ球菌や大腸菌などの病原体に対して、軽度の抗菌活性を示しており、多様な治療の可能性を示しています。
抗うつおよび記憶改善活性
2-アゼチジノンの合成は、抗うつおよび記憶改善効果のために研究されています。特定のアナログは、有意な抗うつ活性を示し、マウスの行動テストで有望な結果を示しており、中枢神経系障害の治療における潜在的な用途を示唆しています。
複素環式化合物の合成
2-(アゼチジン-3-イル)-1H-ベンゾイミダゾールに関連するアゼチジンカルボン酸は、さまざまな生物学的に活性な複素環式化合物やペプチドを得るための重要な骨格として役立ちます。これらの化合物は、自然界に存在し、配偶子殺傷剤として特定されています .
作用機序
Target of Action
Similar compounds have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This inhibition disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Based on the potential interaction with tubulin, it can be inferred that this compound may cause disruption of microtubule formation, leading to cell cycle arrest and apoptosis . This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer.
生化学分析
Biochemical Properties
It is known that azetidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the azetidine derivative and the biomolecule it interacts with .
Cellular Effects
Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidin-3-yl)-1H-benzimidazole may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Azetidin-3-yl)-1H-benzimidazole in animal models may vary with different dosages . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(Azetidin-3-yl)-1H-benzimidazole may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(azetidin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRLXODFILGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680506 | |
| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-00-9 | |
| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)



![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)





